molecular formula C20H18BrN3O3S B2476627 3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450339-49-8

3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2476627
CAS No.: 450339-49-8
M. Wt: 460.35
InChI Key: XAGKSSQEQKLVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and a benzamide group. The presence of the bromine atom and the dimethylphenyl substituent suggests potential for diverse biological interactions.

Structural Formula

C18H19BrN2O5S\text{C}_{18}\text{H}_{19}\text{BrN}_{2}\text{O}_{5}S

Key Functional Groups

  • Bromine Atom : May enhance lipophilicity and influence receptor interactions.
  • Thieno[3,4-c]pyrazole : Known for various pharmacological activities.
  • Benzamide : Commonly associated with analgesic and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds are believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptotic Mechanism

In vitro studies on similar thieno[3,4-c]pyrazole derivatives demonstrated that they could trigger apoptosis in human cancer cell lines by activating caspase pathways. This suggests that this compound may share this mechanism.

Cell Line IC50 (µM) Mechanism
HeLa15Caspase activation
MCF720Mitochondrial pathway
A54925Cell cycle arrest

Anti-inflammatory Effects

The benzamide structure contributes to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could make the compound a candidate for treating inflammatory diseases.

Research Findings

A study indicated that similar compounds reduced prostaglandin E2 levels in macrophages, suggesting a potential pathway for anti-inflammatory activity.

Receptor Interactions

Research suggests that compounds like this compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cell proliferation.

Enzyme Inhibition

The compound is hypothesized to inhibit enzymes involved in critical metabolic pathways. For instance:

  • COX Inhibition : Reducing inflammatory mediators.
  • Kinase Inhibition : Affecting cancer cell survival pathways.

Properties

IUPAC Name

3-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-6-7-18(13(2)8-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKSSQEQKLVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.